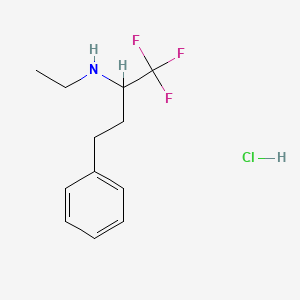

Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride is a chemical compound with the CAS Number: 2060034-28-6 . It has a molecular weight of 267.72 . The IUPAC name for this compound is N-ethyl-1,1,1-trifluoro-4-phenylbutan-2-amine hydrochloride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride is1S/C12H16F3N.ClH/c1-2-16-11(12(13,14)15)9-8-10-6-4-3-5-7-10;/h3-7,11,16H,2,8-9H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Bioconjugation Mechanisms

- Nakajima and Ikada (1995) explored the mechanism of amide formation between carboxylic acid and amine in aqueous media using a similar compound, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC). They found that EDC rapidly loses activity in low pH aqueous media, producing a urea derivative, but remains stable at neutral and higher pH. The study highlights the specific conditions under which carbodiimides like EDC are effective in bioconjugation processes (Nakajima & Ikada, 1995).

Crystal Structure Studies

- Jeseentharani et al. (2010) investigated the crystal structure of some imino Schiff bases. The study involved the synthesis of compounds from reactions between ketones and amines, which could be relevant for understanding the structural properties of Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride and its derivatives (Jeseentharani et al., 2010).

Amination Processes

- George and Lappert (1969) showed that aminostannanes are effective aminating agents for various substrates, suggesting potential applications for Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride in amination reactions (George & Lappert, 1969).

Hydrogel and Drug Delivery Research

- Karimi et al. (2018) synthesized tris(2-(2-formylphenoxy)ethyl)amine and evaluated its use as a cross-linker in chitosan hydrogels for drug delivery. This study showcases the potential of Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride in forming hydrogels with specific properties for biomedical applications (Karimi et al., 2018).

Biocatalysis and Chiral Intermediates

- Zhao Jin-mei (2008) summarized the synthesis routes and research developments of (R)-HPBE, an intermediate for angiotensin-converting enzyme inhibitors, highlighting the relevance of Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride in the synthesis of medically significant compounds (Zhao Jin-mei, 2008).

Surface Modification and Material Science

- Keen et al. (2006) explored the introduction of amine functionalities on poly(3-hydroxybutyrate-co-3-hydroxyvalerate) surfaces. This research could be relevant to applications of Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride in surface chemistry and material modifications (Keen et al., 2006).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

N-ethyl-1,1,1-trifluoro-4-phenylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N.ClH/c1-2-16-11(12(13,14)15)9-8-10-6-4-3-5-7-10;/h3-7,11,16H,2,8-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXFVLPDLKUCCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CCC1=CC=CC=C1)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,7-Trimethyl-6-[3-(2-piperidin-1-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2859820.png)

![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2859823.png)

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2859831.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2859833.png)

![N-(5-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2859834.png)

![3-(benzenesulfonyl)-7-chloro-N-propan-2-yltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2859836.png)

![(NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine](/img/structure/B2859837.png)

![8-methoxy-2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2859840.png)